molecular formula C21H21N5O2S B234037 N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-(4-methylphenoxy)acetamide

N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-(4-methylphenoxy)acetamide

Cat. No. B234037
M. Wt: 407.5 g/mol
InChI Key: UWAZOEXNAACPJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-(4-methylphenoxy)acetamide, also known as ETDT, is a novel compound that has been synthesized and studied for its potential applications in scientific research.

Mechanism of Action

The exact mechanism of action of N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-(4-methylphenoxy)acetamide is not fully understood, but it is believed to act on the GABAergic and serotonergic systems in the brain. It has been shown to increase levels of GABA and serotonin, which are neurotransmitters that play a role in regulating mood, anxiety, and cognitive function.
Biochemical and Physiological Effects:
N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-(4-methylphenoxy)acetamide has been shown to have a number of biochemical and physiological effects, including increasing levels of GABA and serotonin in the brain, reducing inflammation, and improving mitochondrial function. It has also been shown to have antioxidant properties and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-(4-methylphenoxy)acetamide is that it has been shown to have low toxicity and few side effects in animal studies. Additionally, it has been shown to have good bioavailability and to cross the blood-brain barrier. However, one limitation of N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-(4-methylphenoxy)acetamide is that it is a relatively new compound and further studies are needed to fully understand its potential applications and limitations.

Future Directions

There are a number of potential future directions for research on N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-(4-methylphenoxy)acetamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in the field of neuroscience. Finally, research on the safety and efficacy of N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-(4-methylphenoxy)acetamide in humans is needed before it can be considered for clinical use.

Synthesis Methods

N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-(4-methylphenoxy)acetamide is synthesized through a multi-step process that involves the reaction of 3-ethyl-1,2,4-triazole-5-thiol with 4-chloro-3-nitrobenzyl chloride, followed by reduction and subsequent reaction with 4-methylphenol and chloroacetyl chloride. The final product is obtained through the reaction of the intermediate with 4-(3-ethyl-1,2,4-triazol-5-yl)-benzylamine.

Scientific Research Applications

N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-(4-methylphenoxy)acetamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to have anxiolytic and antidepressant effects in animal models, and has also been shown to improve cognitive function and memory retention. Additionally, N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-(4-methylphenoxy)acetamide has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Product Name

N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-(4-methylphenoxy)acetamide

Molecular Formula

C21H21N5O2S

Molecular Weight

407.5 g/mol

IUPAC Name

N-[[4-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]-2-(4-methylphenoxy)acetamide

InChI

InChI=1S/C21H21N5O2S/c1-3-18-23-24-21-26(18)25-20(29-21)16-8-6-15(7-9-16)12-22-19(27)13-28-17-10-4-14(2)5-11-17/h4-11H,3,12-13H2,1-2H3,(H,22,27)

InChI Key

UWAZOEXNAACPJL-UHFFFAOYSA-N

SMILES

CCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)COC4=CC=C(C=C4)C

Canonical SMILES

CCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)COC4=CC=C(C=C4)C

Origin of Product

United States

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